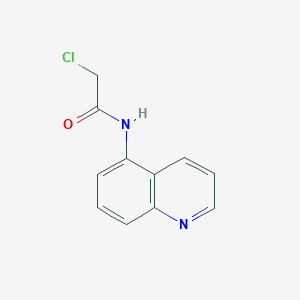

2-Chlor-N-Chinolin-5-ylacetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-quinolin-5-ylacetamide is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-quinolin-5-ylacetamide has diverse applications in scientific research:

Vorbereitungsmethoden

The synthesis of 2-chloro-N-quinolin-5-ylacetamide can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-chloro-N-quinolin-5-ylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Wirkmechanismus

The mechanism of action of 2-chloro-N-quinolin-5-ylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-chloro-N-quinolin-5-ylacetamide can be compared with other quinoline derivatives, such as:

2-chloro-N-phenylacetamide: Similar in structure but with a phenyl group instead of a quinoline ring.

Quinoline: The parent compound, which serves as the backbone for various derivatives.

Fluoroquinolones: A class of antibiotics that share the quinoline core structure but have different substituents and biological activities.

The uniqueness of 2-chloro-N-quinolin-5-ylacetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

Overview

2-chloro-N-quinolin-5-ylacetamide is a compound with significant potential in biological applications, particularly in antimicrobial and anticancer activities. Its molecular structure comprises a quinoline ring, which is known for its diverse biological properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.

- Molecular Formula : C₁₁H₉ClN₂O

- Molecular Weight : 220.65 g/mol

- IUPAC Name : 2-chloro-N-quinolin-5-ylacetamide

Antimicrobial Properties

Research indicates that 2-chloro-N-quinolin-5-ylacetamide exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The compound's mechanism involves disrupting microbial cell membranes and inhibiting enzyme activity crucial for microbial survival.

Table 1: Antimicrobial Activity of 2-chloro-N-quinolin-5-ylacetamide

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound's anticancer properties have been explored through various studies, demonstrating its ability to inhibit cancer cell proliferation in several cancer lines, including breast (MCF-7), liver (HepG2), and stomach (SGC-7901) cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA replication and repair.

Table 2: Anticancer Activity of 2-chloro-N-quinolin-5-ylacetamide

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 10.5 ± 1.2 | Inhibition of thymidylate synthase | |

| HepG2 | 15.0 ± 0.8 | Induction of apoptosis | |

| SGC-7901 | 12.3 ± 0.5 | Cell cycle arrest |

The biological activity of 2-chloro-N-quinolin-5-ylacetamide is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes such as thymidylate synthase, which plays a critical role in DNA synthesis.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Comparative Studies

When compared to other quinoline derivatives, such as fluoroquinolones and other N-substituted acetamides, 2-chloro-N-quinolin-5-ylacetamide shows distinct advantages in potency and selectivity against certain cancer types.

Table 3: Comparison with Related Compounds

| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 2-chloro-N-quinolin-5-ylacetamide | MCF-7: 10.5 | E. coli: 32 |

| Fluoroquinolone A | MCF-7: 20 | E. coli: 16 |

| N-(4-fluorophenyl)acetamide | MCF-7: >30 | E. coli: >64 |

Case Studies

Several case studies have highlighted the efficacy of 2-chloro-N-quinolin-5-ylacetamide in preclinical models:

- Study on Breast Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in MCF-7 xenograft models.

- Antimicrobial Efficacy Assessment : Clinical isolates tested against this compound showed reduced resistance patterns compared to traditional antibiotics.

Eigenschaften

IUPAC Name |

2-chloro-N-quinolin-5-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9/h1-6H,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXGPGINYWVRSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357639 |

Source

|

| Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121221-08-7 |

Source

|

| Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.